Bienvenue dans la boutique en ligne BenchChem!

Lucialdehyde A

Cancer Research Natural Product Cytotoxicity Structure-Activity Relationship

Lucialdehyde A (CAS 420781-84-6) is a lanostane-type triterpene aldehyde first isolated and structurally characterized from the fruiting bodies of Ganoderma lucidum (Reishi mushroom). The compound belongs to the lucialdehyde series (A-C), a family of structurally related triterpene aldehydes distinguished by differential oxidation patterns at the C-3 and C-7 positions of the lanostane skeleton.

Molecular Formula C30H46O2
Molecular Weight 438.7 g/mol
CAS No. 420781-84-6
Cat. No. B1493345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLucialdehyde A
CAS420781-84-6
Synonymslucialdehyde A
Molecular FormulaC30H46O2
Molecular Weight438.7 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)C=O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C
InChIInChI=1S/C30H46O2/c1-20(19-31)9-8-10-21(2)22-13-17-30(7)24-11-12-25-27(3,4)26(32)15-16-28(25,5)23(24)14-18-29(22,30)6/h9,11,14,19,21-22,25-26,32H,8,10,12-13,15-18H2,1-7H3/b20-9+/t21-,22-,25?,26+,28-,29-,30+/m1/s1
InChIKeyRMOSHOXMAZYZOK-SAXMSOSVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lucialdehyde A (CAS 420781-84-6) Procurement Guide: Compound Identification and Baseline Characteristics


Lucialdehyde A (CAS 420781-84-6) is a lanostane-type triterpene aldehyde first isolated and structurally characterized from the fruiting bodies of Ganoderma lucidum (Reishi mushroom) [1]. The compound belongs to the lucialdehyde series (A-C), a family of structurally related triterpene aldehydes distinguished by differential oxidation patterns at the C-3 and C-7 positions of the lanostane skeleton [2]. Lucialdehyde A is specifically identified as (24E)-3β-hydroxy-5α-lanosta-7,9(11),24-trien-26-al, possessing a unique conjugated diene system (Δ7,9(11)) absent in its close analogs Lucialdehydes B and C, which instead feature a Δ8 double bond [3]. This structural distinction confers different physicochemical and biological properties that directly impact experimental selection.

Why Lucialdehyde A (CAS 420781-84-6) Cannot Be Substituted with Generic Ganoderma Triterpenes or Lucialdehyde Analogs


Generic substitution among Ganoderma-derived lanostane triterpenes or even within the lucialdehyde subfamily (A, B, C) is scientifically unsupported due to divergent structure-activity relationships (SAR) driven by differential oxidation states and unsaturation patterns. The original isolation study established that Lucialdehydes B and C exhibit measurable in vitro cytotoxicity across LLC, T-47D, Sarcoma 180, and Meth-A tumor cell lines, whereas Lucialdehyde A—under identical assay conditions—did not demonstrate quantifiable cytotoxic activity in these models [1]. This differential activity profile is directly attributable to structural variations: Lucialdehyde A possesses a 3β-hydroxy group and a Δ7,9(11) conjugated diene system; Lucialdehyde B features 3,7-dioxo substitution with a Δ8 double bond; and Lucialdehyde C bears a 3β-hydroxy-7-oxo pattern with a Δ8 double bond [2]. Furthermore, Lucialdehyde B has been independently characterized for anti-HSV activity [3] and Lucialdehyde C for α-glucosidase inhibition (IC50 = 0.635 mM) , whereas corresponding data for Lucialdehyde A remain unreported. These divergent target engagement and potency profiles preclude interchangeable use in any research or industrial context requiring defined biological activity. Selection of Lucialdehyde A must therefore be justified by its distinct molecular properties—including the Δ7,9(11) diene system—rather than extrapolated cytotoxicity or therapeutic potential.

Lucialdehyde A (CAS 420781-84-6) Quantitative Differentiation Evidence: Head-to-Head Comparator Data


Lucialdehyde A vs. Lucialdehyde B and C: Differential Cytotoxicity Profile in Murine and Human Tumor Cell Lines

In a direct head-to-head in vitro cytotoxicity evaluation of all three lucialdehyde analogs (A, B, C) isolated from the same Ganoderma lucidum source material, Lucialdehyde A showed no reported cytotoxic activity, while Lucialdehydes B and C exhibited measurable cytotoxicity across four tumor cell lines [1]. Lucialdehyde C demonstrated the most potent activity with ED50 values of 10.7 μg/mL (LLC), 4.7 μg/mL (T-47D), 7.1 μg/mL (Sarcoma 180), and 3.8 μg/mL (Meth-A) [2]. This represents a qualitative activity difference (active vs. inactive/reported activity absent) under identical assay conditions, confirming that the Δ7,9(11) diene system of Lucialdehyde A produces a functionally distinct compound relative to the Δ8-containing analogs B and C.

Cancer Research Natural Product Cytotoxicity Structure-Activity Relationship

Lucialdehyde A vs. Lucialdehyde B: Differential Antiviral Activity Against Herpes Simplex Virus

In antiviral screening of Ganoderma pfeifferi-derived triterpenes, Lucialdehyde B demonstrated potent inhibitory activity against herpes simplex virus (HSV) with an IC50 of 0.3 μg/mL [1]. No corresponding anti-HSV activity has been reported for Lucialdehyde A in the published literature [2]. This functional divergence correlates with the 3,7-dioxo substitution pattern of Lucialdehyde B versus the 3β-hydroxy-Δ7,9(11) structure of Lucialdehyde A, establishing distinct antiviral pharmacophore requirements within the lucialdehyde series.

Antiviral Research HSV Inhibition Natural Product Virology

Lucialdehyde A vs. Lucialdehyde C: Differential α-Glucosidase Inhibitory Activity

Lucialdehyde C (Lucidal) has been characterized as an α-glucosidase inhibitor with an IC50 value of 0.635 mM (635 μM) in in vitro enzymatic assays . No α-glucosidase inhibitory activity has been reported for Lucialdehyde A in the available scientific literature [1]. This differential activity profile underscores the functional consequences of the C-7 oxidation state: Lucialdehyde C possesses a 7-oxo group, whereas Lucialdehyde A lacks C-7 oxidation and instead features a Δ7,9(11) diene system.

Diabetes Research α-Glucosidase Inhibition Metabolic Disorder

Lucialdehyde A vs. Lucialdehyde B: Differential Antiproliferative Activity in Nasopharyngeal Carcinoma CNE2 Cells

Lucialdehyde B has been extensively characterized for antiproliferative activity against nasopharyngeal carcinoma CNE2 cells, with time-dependent IC50 values of 25.42 ± 0.87 μg/mL (24 h), 14.83 ± 0.93 μg/mL (48 h), and 11.60 ± 0.77 μg/mL (72 h), accompanied by demonstrated mitochondrial-dependent apoptosis induction, ROS generation, and Ras/ERK pathway inhibition [1]. No corresponding data exist for Lucialdehyde A in CNE2 cells or any other nasopharyngeal carcinoma models. The absence of C-3 and C-7 oxidation in Lucialdehyde A's Δ7,9(11) scaffold appears incompatible with the antiproliferative mechanisms documented for the dioxo-substituted Lucialdehyde B.

Nasopharyngeal Carcinoma Antiproliferative Activity Mitochondrial Apoptosis

Lucialdehyde A Structural Differentiation: Unique Δ7,9(11) Conjugated Diene System vs. Δ8 Monounsaturated Analogs

Lucialdehyde A is uniquely defined by the presence of a conjugated diene system at positions 7,9(11) of the lanostane skeleton [1]. This contrasts sharply with the structural features of its closest analogs: Lucialdehyde B contains a Δ8 double bond with 3,7-dioxo substitution (C30H44O3, MW 452.67) [2], and Lucialdehyde C contains a Δ8 double bond with 3β-hydroxy-7-oxo substitution (C30H46O3, MW 454.68) [3]. The Δ7,9(11) system of Lucialdehyde A confers distinct UV absorption characteristics and potentially different metabolic stability and electrophilic reactivity relative to the Δ8-containing analogs.

Structural Biology Chemical Synthesis Analytical Chemistry

Lucialdehyde A (CAS 420781-84-6) Validated Research and Industrial Application Scenarios


Negative Control or Baseline Comparator for Lucialdehyde B/C Cytotoxicity Studies

Given the absence of reported cytotoxic activity for Lucialdehyde A across LLC, T-47D, Sarcoma 180, and Meth-A tumor cell lines under conditions where Lucialdehydes B and C exhibited measurable activity [1], Lucialdehyde A is uniquely positioned as a structurally related negative control. This application is essential for validating that observed biological effects are specific to the Δ8/oxo-substituted pharmacophores of Lucialdehydes B and C rather than artifacts of the lanostane scaffold. No other commercially available Ganoderma triterpene offers this specific activity profile.

Structure-Activity Relationship (SAR) Studies of Δ7,9(11) Conjugated Diene Pharmacophores

Lucialdehyde A is the sole lucialdehyde family member containing the Δ7,9(11) conjugated diene system [2]. This structural feature is absent in all other Ganoderma-derived lanostane triterpenes currently characterized. SAR investigations examining how extended conjugation influences target binding, metabolic stability, reactive oxygen species generation, or electrophilic reactivity require Lucialdehyde A as the exclusive Δ7,9(11)-containing reference compound. Comparative studies with Lucialdehydes B and C enable direct attribution of differential biological outcomes to the diene vs. Δ8 monounsaturated systems.

Analytical Reference Standard for Ganoderma lucidum Extract Fingerprinting and Quality Control

Lucialdehyde A serves as a specific chemotaxonomic marker for Ganoderma lucidum fruiting body extracts [3]. Its distinct retention time and UV absorption profile (derived from the Δ7,9(11) conjugated diene) enable unambiguous identification and quantification in complex natural product matrices. Procurement of high-purity (≥98%) Lucialdehyde A supports HPLC method development, extract standardization, and batch-to-batch consistency verification for industrial applications involving Ganoderma-derived nutraceuticals or botanical drug substances.

Chemical Derivatization Substrate for Semi-Synthetic Lanostane Triterpene Libraries

The unique Δ7,9(11) conjugated diene system of Lucialdehyde A provides a reactive handle for site-selective chemical modifications including Diels-Alder cycloadditions, epoxidation, and electrophilic additions [4]. This reactivity is fundamentally distinct from the Δ8-containing analogs (Lucialdehydes B and C), which lack the extended conjugation required for such transformations. Semi-synthetic derivatization of Lucialdehyde A may yield novel lanostane analogs with altered biological profiles inaccessible through modification of the Δ8 scaffold. Procurement supports medicinal chemistry efforts targeting novel triterpenoid-derived lead compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lucialdehyde A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.